



Application Note: Encapsulation of cGAMP in Cationic Lipid Nanoparticles using 93-O17S

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	93-O17S	
Cat. No.:	B8236323	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive a potent anti-tumor immune response.[1] [2][3] Cyclic guanosine monophosphate—adenosine monophosphate (cGAMP) is the endogenous ligand for STING, making it a promising agent for cancer immunotherapy.[4] However, the therapeutic potential of free cGAMP is limited by its negative charge and hydrophilicity, which hinder cell membrane permeability, and its susceptibility to enzymatic degradation.[5][6]

To overcome these challenges, cGAMP can be encapsulated within lipid nanoparticles (LNPs). LNPs protect the nucleic acid cargo from degradation, facilitate cellular uptake, and promote endosomal escape to release the payload into the cytoplasm where STING resides.[7][8][9][10] This protocol details the formulation of cGAMP-LNPs using a four-component lipid system, featuring the ionizable cationic lipid **93-O17S**, and subsequent characterization and functional validation.

The formulation typically consists of:

- Ionizable Cationic Lipid (e.g., **93-O17S**): Crucial for encapsulating the negatively charged cGAMP and for facilitating endosomal escape.[7][8] Its pKa is tuned to be neutral at physiological pH and positively charged in the acidic endosome.
- Helper Phospholipid (e.g., DSPC): Provides structural integrity to the nanoparticle.



- Cholesterol: Modulates membrane fluidity and stability.[7]
- PEG-Lipid: Controls particle size during formation and provides a hydrophilic stealth layer to increase circulation time and stability.[8]

Data Presentation

Quantitative data for a typical cGAMP-LNP formulation are summarized below.

Table 1: Lipid Nanoparticle Formulation Parameters

Component	Role	Molar Ratio (%)	Stock Concentration (in Ethanol)
93-O17S (Ionizable Lipid)	Encapsulation & Release	50.0	25 mg/mL
DSPC (Helper Lipid)	Structural Support	10.0	10 mg/mL
Cholesterol	Stability	38.5	10 mg/mL
DMG-PEG 2000	Size Control & Stability	1.5	25 mg/mL

| 2'3'-cGAMP | Active Pharmaceutical Ingredient | N/A | 1 mg/mL (in Citrate Buffer, pH 4.0) |

Table 2: Physicochemical Characterization of cGAMP-LNPs



Parameter	Method	Typical Value	Acceptance Criteria
Mean Hydrodynamic Diameter (Z-avg)	DLS	80 - 120 nm	< 150 nm
Polydispersity Index (PDI)	DLS	0.05 - 0.15	< 0.2
Zeta Potential (pH 7.4)	DLS	-5 mV to +5 mV	Near-neutral

| Encapsulation Efficiency (%) | HPLC | > 90% | > 85% |

Table 3: In Vitro Potency of cGAMP Formulations

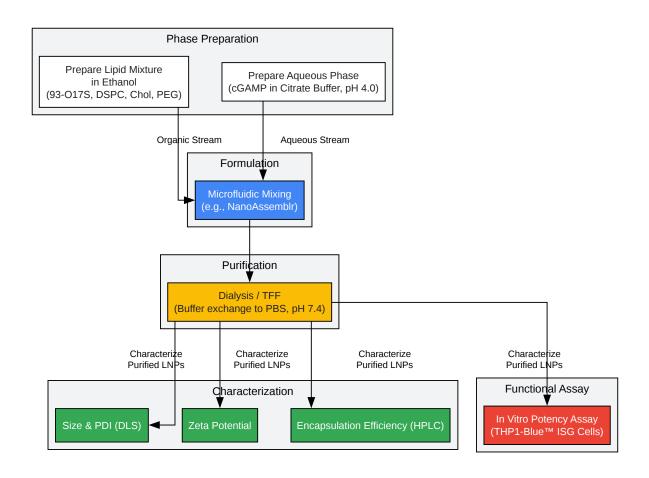
Formulation	cGAMP Concentration	STING Activation (Fold Change vs. Untreated)
Free cGAMP	1 μg/mL	5.2
Blank LNP	0 μg/mL	1.1
cGAMP-LNP (93-O17S)	1 μg/mL	45.8

| cGAMP-LNP (**93-O17S**) | 0.1 μg/mL | 22.3 |

Experimental Workflows & Signaling Pathways Workflow for LNP Formulation and Characterization

The overall process involves preparing the lipid and aqueous phases, mixing them using a microfluidic system to induce self-assembly of the nanoparticles, followed by purification and a suite of analytical characterization assays.





Click to download full resolution via product page

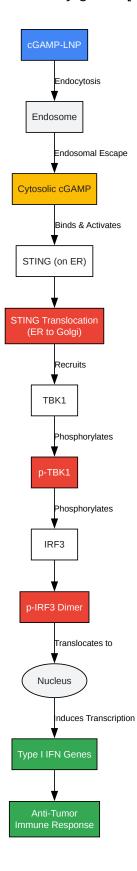
Caption: Workflow for cGAMP-LNP synthesis and analysis.

cGAMP-STING Signaling Pathway

Upon delivery to the cytoplasm, cGAMP binds to STING dimers on the endoplasmic reticulum (ER). This binding event triggers a conformational change and translocation of STING to the Golgi apparatus, where it recruits and activates TBK1. TBK1 then phosphorylates the



transcription factor IRF3, which dimerizes, enters the nucleus, and drives the expression of Type I interferons (IFN-I) and other inflammatory genes.[1][3][11]





Click to download full resolution via product page

Caption: Simplified cGAMP-STING signaling cascade.

Experimental Protocols

Protocol 1: Formulation of cGAMP-LNPs via Microfluidic Mixing

This protocol describes the formulation of a 1 mL batch of cGAMP-LNPs using a microfluidic mixing device.

Materials:

- 93-017S, DSPC, Cholesterol, DMG-PEG 2000
- 2'3'-Cyclic GMP-AMP (cGAMP)
- 200 Proof, ACS Grade Ethanol
- 50 mM Sodium Citrate Buffer, pH 4.0
- Phosphate-Buffered Saline (PBS), pH 7.4
- Microfluidic mixing instrument (e.g., NanoAssemblr Ignite™) and cartridge[12][13]
- Dialysis cassette (10 kDa MWCO)
- Sterile, nuclease-free vials and consumables

Methodology:

Preparation of Lipid Stock (Organic Phase): a. In a sterile glass vial, combine the lipids (93-O17S, DSPC, Cholesterol, DMG-PEG 2000) according to the molar ratios in Table 1. b. Add 200 proof ethanol to dissolve the lipids completely, achieving a total lipid concentration of ~12.5 mg/mL. Vortex gently until the solution is clear. This is the organic phase.



- Preparation of cGAMP Stock (Aqueous Phase): a. Dissolve cGAMP powder in 50 mM Sodium Citrate Buffer (pH 4.0) to a final concentration of 0.25 mg/mL. Ensure it is fully dissolved. This is the aqueous phase.
- Microfluidic Mixing: a. Prime the microfluidic system with ethanol and citrate buffer as per the manufacturer's instructions.[13] b. Set the Flow Rate Ratio (FRR) of the aqueous to organic phase at 3:1. c. Set the Total Flow Rate (TFR) to 12 mL/min. d. Load the organic phase into one syringe and the aqueous phase into another. e. Initiate the mixing process. The rapid mixing of the two streams causes a change in solvent polarity, leading to the self-assembly of lipids around the cGAMP payload.[14][15] f. Collect the resulting milky-white nanoparticle suspension (~1 mL) in a sterile vial.
- Purification and Buffer Exchange: a. Transfer the collected LNP suspension to a pre-wetted 10 kDa MWCO dialysis cassette. b. Perform dialysis against 1L of sterile PBS (pH 7.4) for at least 6 hours at 4°C, with one buffer change after 3 hours. This step removes ethanol and unencapsulated cGAMP.
- Sterilization and Storage: a. Recover the purified LNP suspension from the dialysis cassette.
 b. Sterile filter the final product through a 0.22 µm syringe filter into a sterile, low-adhesion vial. c. Store the final cGAMP-LNP formulation at 4°C. For long-term storage, assess stability at -20°C or -80°C.

Protocol 2: Characterization of cGAMP-LNPs

- 2.1 Particle Size and Zeta Potential by Dynamic Light Scattering (DLS)
- Dilute the purified LNP suspension 1:50 in sterile PBS (pH 7.4).
- Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer) to determine the Zaverage diameter and Polydispersity Index (PDI).
- For zeta potential, use the same diluted sample and measure using the appropriate cell and instrument settings.
- 2.2 cGAMP Encapsulation Efficiency (EE%) by HPLC



- Total cGAMP (C_total): a. Take 50 μL of the purified LNP suspension. b. Add 450 μL of a lysis solution (e.g., 70% ethanol with 0.5% Triton X-100) to disrupt the nanoparticles and release the encapsulated cGAMP. c. Vortex vigorously and incubate for 15 minutes. d. Analyze this lysate by Reverse-Phase HPLC with UV detection at ~256 nm to quantify the total cGAMP concentration against a standard curve.[5][16]
- Free cGAMP (C_free): a. Take an aliquot of the LNP suspension before dialysis. b. Separate
 the free cGAMP from the LNPs using a centrifugal filter unit (10 kDa MWCO). c. Analyze the
 filtrate by HPLC to quantify the unencapsulated cGAMP. d. Alternatively, and more
 commonly, assume the amount of cGAMP in the dialysis buffer post-purification represents
 the free cGAMP.
- Calculation: EE (%) = [(C_total C_free) / C_total] x 100 Note: For a well-purified sample, a simplified method involves quantifying cGAMP in the lysed final product (C_total) and comparing it to the initial amount added during formulation, assuming negligible loss during purification.

Protocol 3: In Vitro STING Activation Assay

This protocol uses THP1-Blue™ ISG reporter cells, which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF3-inducible promoter.

Materials:

- THP1-Blue™ ISG cells
- Cell culture medium (as recommended by the supplier)
- 96-well cell culture plates
- cGAMP-LNP, Blank LNP (formulated without cGAMP), and free cGAMP
- QUANTI-Blue™ Solution or similar SEAP detection reagent

Methodology:

Cell Seeding: a. Seed THP1-Blue™ ISG cells in a 96-well plate at a density of 100,000 cells/well in 180 μL of culture medium. b. Incubate for 24 hours at 37°C, 5% CO₂.



- Cell Treatment: a. Prepare serial dilutions of cGAMP-LNP, Blank LNP, and free cGAMP in cell culture medium. b. Add 20 μL of each treatment to the appropriate wells. Include "untreated" wells as a negative control. c. Incubate the plate for 24 hours at 37°C, 5% CO₂.
 [17]
- Reporter Gene Assay: a. After incubation, carefully collect 20 μL of the cell culture supernatant from each well. b. Transfer the supernatant to a new 96-well plate containing 180 μL of QUANTI-Blue™ solution per well. c. Incubate at 37°C for 1-4 hours, or until a color change is visible. d. Measure the absorbance at 620-650 nm using a microplate reader.
- Data Analysis: a. Calculate the fold change in STING activation for each treatment relative to the untreated control cells. b. Compare the activity of cGAMP-LNP to free cGAMP to determine the enhancement in potency due to nanoparticle delivery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nanoparticle Delivery Improves the Pharmacokinetic Properties of Cyclic Dinucleotide STING Agonists to Open a Therapeutic Window for Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The role of lipid components in lipid nanoparticles for vaccines and gene therapy PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomere.com [biomere.com]



- 10. biomere.com [biomere.com]
- 11. youtube.com [youtube.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. youtube.com [youtube.com]
- 14. Microfluidic Formulation of DNA-Loaded Multicomponent Lipid Nanoparticles for Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microfluidic synthesis of lipid nanoparticles Inside Therapeutics [insidetx.com]
- 16. researchgate.net [researchgate.net]
- 17. Delivery of a STING Agonist Using Lipid Nanoparticles Inhibits Pancreatic Cancer Growth PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Encapsulation of cGAMP in Cationic Lipid Nanoparticles using 93-O17S]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8236323#protocol-for-encapsulating-cgamp-with-93-o17s]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





